molecular formula C13H22N4OS B2718420 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide CAS No. 1170804-13-3

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide

Cat. No.: B2718420
CAS No.: 1170804-13-3
M. Wt: 282.41
InChI Key: NXTPHECXGSQWJN-UHFFFAOYSA-N
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Description

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with isopropyl piperidine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The choice of solvents and reagents may also be optimized for cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. For example, the compound may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide is unique due to its specific combination of the thiadiazole and piperidine moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-propan-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4OS/c1-4-11-15-16-12(19-11)10-5-7-17(8-6-10)13(18)14-9(2)3/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTPHECXGSQWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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